Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-

Description

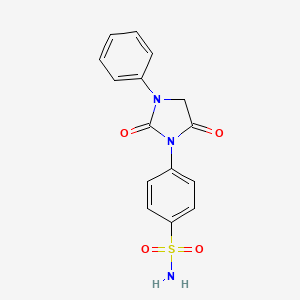

Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- is a sulfonamide derivative featuring a hybrid structure combining a benzenesulfonamide core with a 2,5-dioxo-3-phenylimidazolidinyl substituent. This compound belongs to a class of symmetric bis-heterocyclic sulfonamides synthesized via the reaction of imidazole or benzimidazole with tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions . The synthesis involves proton abstraction from the nitrogen of imidazole rings by potassium hydroxide, forming imidazolide anions that attack the sulfonate-bearing carbons of diethanolamine, resulting in symmetrical bis-imidazole or bis-benzimidazole sulfonamides .

Properties

CAS No. |

53298-17-2 |

|---|---|

Molecular Formula |

C15H13N3O4S |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

4-(2,5-dioxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C15H13N3O4S/c16-23(21,22)13-8-6-12(7-9-13)18-14(19)10-17(15(18)20)11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,21,22) |

InChI Key |

NOAFJTXPFHSPFT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Formation of the imidazolidinyl ring system bearing the phenyl substituent and keto groups.

- Introduction of the benzenesulfonamide moiety via acylation or nucleophilic substitution reactions.

- Use of selective bromination or other halogenation steps to functionalize intermediates when necessary.

- Employing polar aprotic solvents such as dimethylacetamide or dimethylformamide to facilitate key reactions.

Detailed Synthetic Routes

Phenylimidazolidine Core Formation

According to a patented process (US6107488A), phenylimidazolidine derivatives are prepared by reacting appropriate hydantoin derivatives with substituted aromatic compounds under controlled conditions:

- Selective bromination of amino-substituted aromatic intermediates using N-bromosuccinimide in solvents like dimethylacetamide at 0–20 °C.

- Subsequent reaction of the brominated intermediate with hydantoin derivatives in solvents such as triglyme, dimethylsulfoxide, diphenyl oxide, or dimethylacetamide to form the imidazolidinyl ring system.

- The reaction conditions are carefully controlled to avoid side reactions and to ensure regioselectivity, particularly for para-substitution on the aromatic ring.

Introduction of Benzenesulfonamide Group

- The benzenesulfonamide moiety is introduced by acylation of the free amine intermediate with substituted benzenesulfonyl chlorides.

- This step is typically performed in dichloromethane or similar solvents with bases such as N,N-diisopropylethylamine to neutralize the generated hydrochloric acid.

- Protection and deprotection strategies (e.g., Boc protection of amines) are employed to control reactivity and improve yields.

Representative Synthetic Scheme (Adapted from Literature)

| Step | Reactants/Intermediates | Conditions/Notes | Product/Intermediate |

|---|---|---|---|

| 1 | Hydantoin derivative + brominated aromatic amine | Solvent: dimethylacetamide, 0–20 °C | Imidazolidinyl intermediate |

| 2 | Imidazolidinyl intermediate + benzenesulfonyl chloride | Solvent: dichloromethane, base (DIEA), room temp | Benzenesulfonamide-substituted imidazolidine |

| 3 | Purification | Extraction, washing, chromatography | Pure target compound |

Alternative Synthetic Approaches

- Some synthetic routes start from commercially available protected amino acids (e.g., Boc-protected phenylalanine) and proceed through amide bond formation, deprotection, and sulfonylation steps to build the benzenesulfonamide-imidazolidinyl structure.

- Nucleophilic substitution reactions (S_N2) on suitable intermediates can be used to introduce the imidazolidinyl ring or benzenesulfonamide group.

- Hydrogenation steps may be employed to reduce nitro groups on aromatic rings to amines before sulfonamide formation.

Research Findings and Optimization

- The use of polar aprotic solvents such as dimethylacetamide and dimethylformamide is critical for reaction efficiency and selectivity.

- Temperature control (0–20 °C) during bromination and subsequent coupling steps prevents over-bromination and side reactions.

- The choice of base and protecting groups significantly affects the yield and purity of the final product.

- Chromatographic purification using silica gel with solvent mixtures like methylene chloride-acetone is effective for isolating the target compound.

- Copper cyanide and sodium hydride have been used in related synthetic steps to facilitate substitution and alkylation reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Hydantoin derivatives, brominated aromatic amines, benzenesulfonyl chlorides |

| Solvents | Dimethylacetamide, dimethylformamide, dichloromethane, triglyme, dimethylsulfoxide |

| Temperature Range | 0–20 °C for bromination and coupling steps |

| Reaction Types | Selective bromination, nucleophilic substitution, acylation, hydrogenation (optional) |

| Purification Methods | Extraction, washing, silica gel chromatography (methylene chloride-acetone mixtures) |

| Key Reagents | N-bromosuccinimide, sodium hydride, copper cyanide, bases like N,N-diisopropylethylamine |

| Yield Optimization | Controlled temperature, solvent choice, protecting group strategies |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitution reactions, particularly with alkyl halides and aryl chlorides. For example:

-

Reaction with benzenesulfonyl chloride : In dichloromethane with DIEA, the free amine intermediate reacts to form substituted derivatives. This acylation modifies the sulfonamide’s electronic profile .

-

Bromoacetic acid coupling : Under SN2 conditions, bromoacetic acid reacts with the amine intermediate to form a thiadiazine ring system, enhancing structural complexity .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Benzenesulfonyl chloride | DIEA, CH₂Cl₂ | Substituted sulfonamide derivatives | |

| Bromoacetic acid | SN2, base, CH₂Cl₂ | Thiadiazine ring systems |

Oxidation and Reduction Reactions

The sulfonamide and imidazolidinone groups undergo redox transformations:

-

Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the sulfonamide to sulfonic acids.

-

Reduction : LiAlH₄ reduces the sulfonamide group to a primary amine, while nitro substituents (e.g., in intermediates) are hydrogenated to amines using H₂/Pd-C .

Table 2: Redox Reactions

| Reaction Type | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ | H₂SO₄, heat | Sulfonic acid | |

| Reduction | LiAlH₄ | Dry ether, reflux | Primary amine | |

| Hydrogenation | H₂/Pd-C | EtOH, RT | Amine from nitro group |

Hydrolysis Reactions

The imidazolidinone ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O): Cleaves the imidazolidinone to form a sulfonamide-linked carboxylic acid.

-

Basic hydrolysis (NaOH): Produces a sulfonamide with a deprotonated amide group.

Table 3: Hydrolysis Conditions and Products

| Medium | Reagent | Temperature | Product | Source |

|---|---|---|---|---|

| Acidic | 6M HCl | Reflux | Carboxylic acid derivative | |

| Basic | 2M NaOH | 80°C | Deprotonated sulfonamide |

Cyclization Reactions

Intramolecular cyclization is a key pathway for synthesizing heterocyclic systems:

-

Ammonium salt-induced cyclization : Forms fused imidazolidinone rings under controlled heating (60–80°C).

-

Thiadiazine formation : Bromoacetic acid mediates cyclization to yield benzothiadiazine-1,1-dioxide derivatives .

Table 4: Cyclization Pathways

| Cyclization Agent | Conditions | Product | Source |

|---|---|---|---|

| NH₄Cl | 70°C, DMF | Fused imidazolidinone derivatives | |

| Bromoacetic acid | DIEA, CH₂Cl₂, RT | Benzothiadiazine-1,1-dioxide |

Biological Interaction Mechanisms

The compound inhibits carbonic anhydrase IX via a dual-binding mechanism:

-

Sulfonamide group : Coordinates with the enzyme’s zinc ion (Zn²⁺) in the active site.

-

Imidazolidinone moiety : Forms hydrogen bonds with residues Glu614 and Ala320, stabilizing the enzyme-inhibitor complex .

Thermodynamic Parameters for Protein Binding

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound exhibits several notable chemical properties:

- Molecular Weight : Approximately 331.35 g/mol

- Density : Approximately 1.498 g/cm³

- pKa Value : About 10.13

The mechanism of action primarily involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors. By inhibiting CA IX, the compound disrupts pH regulation within cancer cells, which can lead to reduced tumor growth and presents a promising avenue for anticancer therapies .

Scientific Research Applications

- Antitumor Activity :

- Biochemical Research :

- Medicinal Chemistry :

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of benzenesulfonamide derivatives:

- In Vivo Studies : These studies have shown that compounds similar to benzenesulfonamide can effectively inhibit tumor growth in animal models by targeting CA IX and other relevant pathways.

- Mechanistic Studies : Detailed investigations into the binding affinity of these compounds to their target enzymes have provided insights into their mechanism of action, helping to refine their design for improved efficacy.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- can be compared to two primary classes of analogues: bis-imidazole sulfonamides and bis-benzimidazole sulfonamides . These compounds share a common synthetic pathway but differ in their core heterocyclic systems, leading to distinct physicochemical and biological properties.

Structural Differences

| Compound Type | Core Heterocycle | Symmetry | Key Structural Feature |

|---|---|---|---|

| Bis-imidazole sulfonamide | Imidazole | Symmetric | Two imidazole rings linked via sulfonamide |

| Bis-benzimidazole sulfonamide | Benzimidazole | Symmetric | Fused benzene-imidazole rings |

| Target compound | Imidazolidinone | Symmetric | 2,5-dioxo-3-phenylimidazolidinyl substituent |

- Core Heterocycle: The target compound’s imidazolidinone moiety (a saturated imidazole derivative with two ketone groups) distinguishes it from unsaturated imidazole or benzimidazole cores in analogues.

- Symmetry : All three classes are symmetric due to the reaction mechanism involving tris-benzenesulfonate intermediates, which promote uniform substitution patterns .

Physicochemical Properties

While explicit data (e.g., solubility, logP) for the target compound is absent in the provided evidence, inferences can be made:

- The imidazolidinone group in the target compound introduces polar ketone groups, which may increase solubility in polar solvents compared to unsaturated analogues.

Research Findings and Implications

Synthetic Efficiency : The symmetrical synthesis route ensures high purity and reproducibility, critical for pharmaceutical applications .

Activity Modulation : Substitution at the 4-position of the benzenesulfonate group (e.g., electron-withdrawing or donating groups) could tailor electronic properties and bioactivity, though this requires further study.

Data Table: Comparative Overview

Biological Activity

Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C₁₅H₁₃N₃O₄S

- Molecular Weight : Approximately 331.35 g/mol

- CAS Number : 53298-16-1

- Density : Approximately 1.498 g/cm³

- pKa Value : About 10.13

The structure includes a benzenesulfonamide moiety linked to an imidazolidinone framework, which enhances its biological interactions compared to simpler sulfonamides .

The primary mechanism of action for benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in solid tumors. This inhibition can lead to a reduction in tumor growth by disrupting the pH regulation within cancer cells . The compound's ability to selectively target CA IX makes it a promising candidate for anticancer therapies.

Antitumor Activity

Research has indicated that benzenesulfonamide derivatives exhibit significant antitumor properties. In vitro studies showed that these compounds could inhibit the proliferation of cancer cell lines by targeting specific metabolic pathways associated with tumor growth. The imidazolidinone component is believed to enhance binding affinity to target proteins involved in cancer progression .

Inhibition of Carbonic Anhydrases

A series of studies have demonstrated that benzenesulfonamide derivatives can effectively inhibit various isoforms of human carbonic anhydrases (hCAs), including hCA I, II, IX, and XII. The inhibition constants (Ki) for these interactions vary, indicating differing potencies among the isoforms . This selective inhibition is crucial for minimizing side effects while maximizing therapeutic efficacy.

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Toxicological Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzenesulfonamide | Basic sulfonamide structure | Commonly used as a pharmaceutical agent |

| Sulfanilamide | Sulfanilamide backbone | Primarily used as an antibiotic |

| N-(4-sulfamoylphenyl)acetamide | Acetamide linked to a sulfonamide | Exhibits anti-inflammatory properties |

| 4-Amino-N-(2-methylphenyl)benzenesulfonamide | Amino group addition | Used in anti-cancer research |

The uniqueness of benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- lies in its specific imidazolidinone framework that enhances its biological activity compared to other simpler sulfonamides .

Q & A

Q. How to integrate in vitro and in silico data to propose a mechanism of action?

- Methodological Answer : Combine enzyme inhibition kinetics (e.g., Kᵢ values from Dixon plots) with molecular dynamics simulations (100 ns trajectories) to identify persistent interactions (e.g., sulfonamide-Zn²⁺ coordination). Validate using site-directed mutagenesis (e.g., Thr199Ala hCA II) to disrupt binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.